

Physical and chemical properties of methyl pyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl pyrrolidine-2-carboxylate*

Cat. No.: *B1581731*

[Get Quote](#)

An In-depth Technical Guide to **Methyl Pyrrolidine-2-carboxylate**: Properties, Reactivity, and Applications

Introduction

Methyl pyrrolidine-2-carboxylate, the methyl ester of the naturally occurring amino acid proline, is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its rigid five-membered ring structure, coupled with two key functional groups—a secondary amine and a carboxylate ester—provides a versatile scaffold for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of its physical and chemical properties, reactivity, and critical applications, grounding technical data with practical, field-proven insights. The pyrrolidine ring is a prevalent motif in numerous biologically active compounds, making a thorough understanding of this derivative essential for the design and synthesis of novel therapeutics.^[1]

Physical and Spectroscopic Properties

The utility of a synthetic building block is fundamentally tied to its physical characteristics, which dictate handling, purification, and reaction conditions. **Methyl pyrrolidine-2-carboxylate** is typically encountered as its hydrochloride salt, a white crystalline powder, which enhances stability and simplifies handling.^[2] The free base form is a liquid.

Key Physical Data

A summary of the core physical properties of **methyl pyrrolidine-2-carboxylate** is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ NO ₂	[3]
Molecular Weight	129.16 g/mol	[3]
CAS Number	2577-48-2	[3]
Appearance	Liquid (free base)	
Boiling Point	169.9 °C at 760 mmHg	[3]
Melting Point	151-152 °C (likely the HCl salt)	[3]
Density	1.056 g/cm ³	[3]
Flash Point	56.5 °C	[3]
Solubility	Highly soluble in water, ethanol, and other common solvents (as HCl salt).	[2]

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure and purity of **methyl pyrrolidine-2-carboxylate**.

- Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators of the primary functional groups. A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. For the free base, a moderate absorption will appear in the 3300-3400 cm⁻¹ region due to the N-H stretch of the secondary amine. C-H stretching vibrations for the aliphatic ring and methyl group are typically observed between 2850-2960 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is definitive. The methyl protons of the ester (–OCH₃) will appear as a sharp singlet around 3.7 ppm. The proton on the alpha-carbon (the

stereocenter) will be a multiplet, typically between 3.5 and 4.0 ppm. The protons of the pyrrolidine ring will present as complex multiplets between approximately 1.8 and 3.2 ppm. The N-H proton of the free amine will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

- ^{13}C NMR: The carbon spectrum will show a characteristic peak for the ester carbonyl (C=O) around 175 ppm. The alpha-carbon will resonate around 60 ppm, and the ester methyl carbon will be near 52 ppm. The remaining three carbons of the pyrrolidine ring will appear in the aliphatic region, typically between 25 and 48 ppm.
- Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak $[\text{M}]^+$ for the free base would be observed at $\text{m/z} = 129$. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group ($\bullet\text{COOCH}_3$) or the methyl ester group ($\bullet\text{OCH}_3$).

Chemical Properties and Reactivity

The synthetic versatility of **methyl pyrrolidine-2-carboxylate** stems from the distinct reactivity of its two functional centers: the nucleophilic secondary amine and the electrophilic ester carbonyl.

Stability

Under standard laboratory conditions, the compound is stable.[4] Its hydrochloride salt is particularly stable, making it the preferred form for storage.[2] It is incompatible with strong oxidizing agents.[4]

Core Reactivity

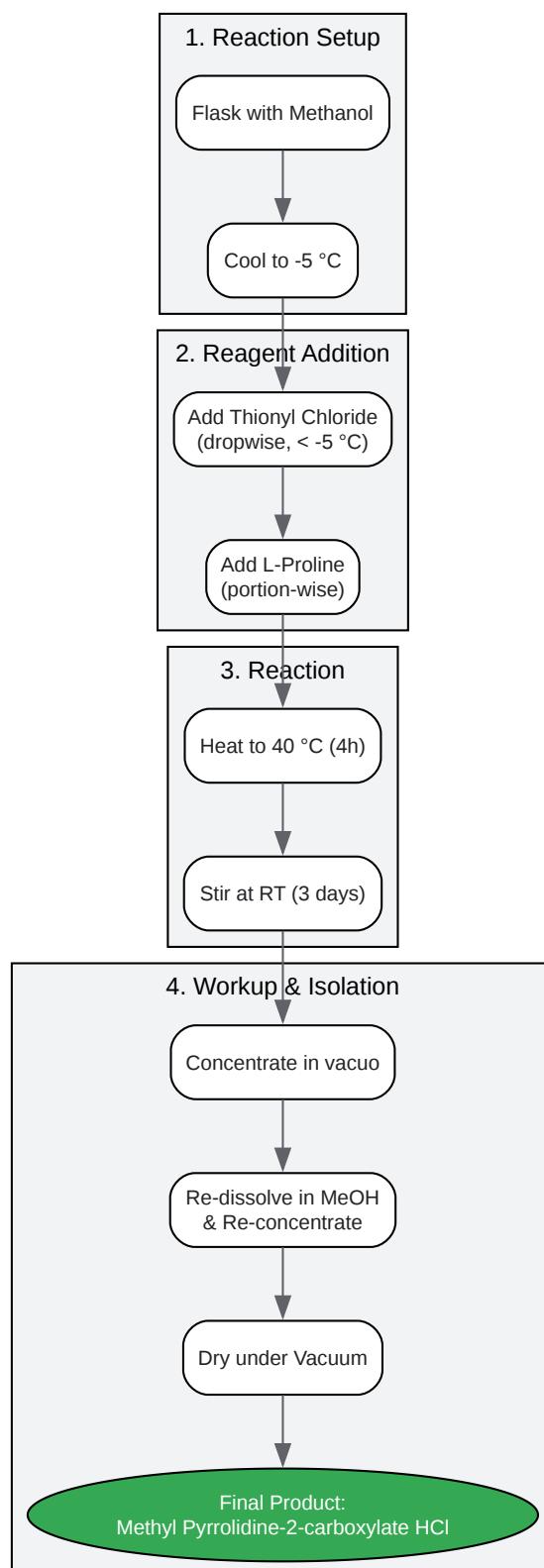
- Reactions at the Nitrogen Atom (N-Functionalization): The secondary amine is a potent nucleophile, making it the primary site for derivatization.
 - N-Acylation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like HBTU) to form N-acyl derivatives (amides).[5] This reaction is fundamental for incorporating the proline scaffold into peptide chains or creating more complex heterocyclic systems.[6]
 - N-Alkylation: Reaction with alkyl halides or other electrophiles allows for the introduction of various substituents on the nitrogen atom, a common strategy in drug design to modulate

a compound's physicochemical properties, such as basicity and lipophilicity.

- Reactions at the Ester Group (C-Functionalization): The ester group is susceptible to nucleophilic acyl substitution.
 - Hydrolysis: The ester can be saponified under basic conditions (e.g., using NaOH or LiOH) or hydrolyzed under acidic conditions to yield the parent carboxylic acid, proline. This is a crucial deprotection step when the ester is used as a protecting group for the carboxylate.
 - Amidation: Direct reaction with amines to form amides is possible, though often requires elevated temperatures or the use of coupling agents to facilitate the conversion.^{[7][8]} This allows for the synthesis of a wide range of pyrrolidine-2-carboxamides.^[5]
 - Reduction: The ester can be reduced to the corresponding primary alcohol, (S)-prolinol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens a pathway to another important class of chiral building blocks.

The interplay between these two reactive sites allows for a high degree of synthetic control, enabling selective modification at either the nitrogen or the carbon terminus.

Key Experimental Protocol: Synthesis of Methyl Pyrrolidine-2-carboxylate Hydrochloride


The most common and straightforward synthesis is the Fischer esterification of L-proline using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with methanol to generate HCl in situ, which serves as the catalyst, and the byproducts are gaseous (SO₂ and HCl), simplifying the workup.

Step-by-Step Methodology

- Reaction Setup: A multi-necked round-bottom flask is equipped with a dropping funnel, a thermometer, and a magnetic stirrer. The flask is charged with technical-grade methanol (e.g., 600 mL for a 2.18 mol scale reaction) and cooled to -5 °C using an ice/salt bath.^[9] Causality: Cooling is essential to control the highly exothermic reaction between thionyl chloride and methanol, preventing temperature spikes that could lead to side reactions.

- Catalyst Generation: Thionyl chloride (1.1 equivalents, e.g., 2.4 mol) is added dropwise to the cold methanol, ensuring the internal temperature does not exceed -5 °C.[9] Causality: This slow, controlled addition generates the necessary HCl catalyst while minimizing the formation of undesirable byproducts like dimethyl sulfite.
- Addition of Proline: L-proline (1.0 equivalent, e.g., 2.18 mol) is added portion-wise over approximately 10 minutes to the reaction mixture.[9]
- Reaction Progression: The cooling bath is removed, and the mixture is stirred and heated to 40 °C for approximately 4 hours.[9] The reaction is then typically stirred at room temperature for an extended period (e.g., three days) to ensure completion.[9] Causality: The initial heating accelerates the esterification, while the extended stirring at room temperature drives the equilibrium towards the product.
- Workup and Isolation: The reaction mixture is concentrated under reduced pressure to remove the bulk of the methanol. The residue is taken up in fresh methanol and re-concentrated several times to remove any remaining thionyl chloride.[9] The resulting oily crude product is dried under vacuum to yield the hydrochloride salt in nearly quantitative yield.[9] Causality: This process ensures all volatile reagents and byproducts are removed, leaving the non-volatile salt product. The product can sometimes crystallize upon standing.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Fischer esterification of L-proline.

Applications in Research and Drug Development

Methyl pyrrolidine-2-carboxylate serves as a vital intermediate in the synthesis of a diverse array of high-value molecules.

- Pharmaceutical Intermediates: It is a key building block for numerous Active Pharmaceutical Ingredients (APIs).[2] The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds that exhibit biological activity across various targets.[1] Its derivatives are used in developing drugs for a wide range of conditions.
- Organic Synthesis: As a chiral pool starting material, it provides a cost-effective and readily available source of stereochemistry. This allows for the creation of complex molecules with specific 3D orientations, which is critical for their biological function.[2]
- Ligand Development: Derivatives of **methyl pyrrolidine-2-carboxylate**, such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be effective ligands in copper-catalyzed cross-coupling reactions, like the Ullmann–Goldberg N-arylation of amides.[10]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The hydrochloride salt is classified as a skin and serious eye irritant.[11]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11] If dust is generated, respiratory protection may be necessary.[12]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11] For skin contact, wash off with soap and plenty of water.[12] If inhaled, move the person to fresh air.[12]

Conclusion

Methyl pyrrolidine-2-carboxylate is far more than a simple derivative of proline. It is a synthetically powerful and economically significant chiral building block. Its well-defined physical properties, predictable reactivity at both the nitrogen and ester functionalities, and

straightforward synthesis make it an indispensable tool for chemists in both academic and industrial settings. A comprehensive understanding of its characteristics, as detailed in this guide, is fundamental to leveraging its full potential in the ongoing quest for novel pharmaceuticals and complex molecular targets.

References

- PrepChem. (n.d.). Synthesis of **Methyl pyrrolidine-2-carboxylate** hydrochloride. PrepChem.com.
- Chemsr. (2025). **Methyl Pyrrolidine-2-Carboxylate** | CAS#:2577-48-2. Chemsr.
- Le-Nutra. (n.d.). **Methyl Pyrrolidine-2-Carboxylate** Hydrochloride: High-Purity Pharmaceutical Intermediate. Le-Nutra.
- Capot Chemical Co., Ltd. (n.d.). MSDS of methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. Capot Chemical.
- PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). (S)-N-methylpyrrolidine-2-carboxylate (ligand). ResearchGate.
- Chongqing Chemdad Co., Ltd. (n.d.). **Methyl pyrrolidine-2-carboxylate** hydrochloride. Chemdad.
- Hudson, A. S., et al. (2012). Amidation reactions from the direct coupling of metal carboxylate salts with amines. *The Journal of Organic Chemistry*, 77(17), 7632-7639.
- Scientific.Net. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. *Materials Science Forum*, 911, 84-89.
- IntechOpen. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In *Heterocycles - Synthesis and Biological Activities*.
- Akhlaghi, S. P., & Saraf, S. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. *Journal of Pharmacy & Pharmaceutical Sciences*, 13(4), 524-535.
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from *Mycobacterium tuberculosis*. *Journal of Medicinal Chemistry*, 49(21), 6308-6323.
- ResearchGate. (2016). IR spectroscopy of N-methylpyrrolidine product in current work. ResearchGate.
- ResearchGate. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate.

- meriSTEM. (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube.
- SpectraBase. (n.d.). 2-Methyl-pyrrolidine. SpectraBase.
- Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- PubChem. (n.d.). Methyl 1-acetylpyrrolidine-2-carboxylate. National Center for Biotechnology Information.
- Le-Nguyen, B., & Lherbet, C. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. *Organic Letters*, 15(10), 2550-2553.
- ResearchGate. (2019). [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fuaij.com [fuaij.com]
- 3. Methyl Pyrrolidine-2-Carboxylate | CAS#:2577-48-2 | Chemsoc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 1-acetylpyrrolidine-2-carboxylate | C8H13NO3 | CID 550999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [Physical and chemical properties of methyl pyrrolidine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581731#physical-and-chemical-properties-of-methyl-pyrrolidine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com